Phenyl 2,3,4-Tri-O-acetyl-1-thio-alpha-L-rhamnopyranoside
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Overview
Description
Phenyl 2,3,4-Tri-O-acetyl-1-thio-alpha-L-rhamnopyranoside is a synthetic compound with the molecular formula C18H22O7S and a molecular weight of 382.43 g/mol . This compound is a derivative of rhamnose, a naturally occurring deoxy sugar, and is characterized by the presence of acetyl groups at the 2, 3, and 4 positions, as well as a thiophenyl group at the anomeric carbon. It is commonly used in glycosylation reactions and carbohydrate chemistry research .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
While specific industrial production methods for Phenyl 2,3,4-Tri-O-acetyl-1-thio-alpha-L-rhamnopyranoside are not widely documented, the compound is generally produced in research laboratories and specialized chemical manufacturing facilities. The production process involves standard organic synthesis techniques, including protection and deprotection of functional groups, and purification through chromatography .
Chemical Reactions Analysis
Types of Reactions
Phenyl 2,3,4-Tri-O-acetyl-1-thio-alpha-L-rhamnopyranoside undergoes various chemical reactions, including:
Glycosylation: It acts as a glycosyl donor in glycosylation reactions to form glycosidic bonds with acceptor molecules.
Substitution: The thiophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Glycosylation: Common reagents include Lewis acids such as boron trifluoride etherate or trimethylsilyl trifluoromethanesulfonate.
Substitution: Nucleophiles such as alcohols or amines can be used in the presence of a base.
Major Products Formed
Scientific Research Applications
Phenyl 2,3,4-Tri-O-acetyl-1-thio-alpha-L-rhamnopyranoside has several applications in scientific research:
Chemistry: It is used in the synthesis of complex carbohydrates and glycoconjugates.
Biology: It serves as a tool for studying glycosylation processes and carbohydrate-protein interactions.
Medicine: It is used in the development of glycosylated drugs and vaccines.
Industry: It is employed in the production of glycosylated biomolecules for various industrial applications.
Mechanism of Action
The mechanism of action of Phenyl 2,3,4-Tri-O-acetyl-1-thio-alpha-L-rhamnopyranoside primarily involves its role as a glycosyl donor in glycosylation reactions. The compound’s acetyl-protected hydroxyl groups prevent unwanted side reactions, while the thiophenyl group facilitates the formation of glycosidic bonds through nucleophilic substitution . The molecular targets and pathways involved include enzymes such as glycosyltransferases, which catalyze the transfer of the glycosyl group to acceptor molecules .
Comparison with Similar Compounds
Similar Compounds
- Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-galactopyranoside
- Ethyl 2,3,4-Tri-O-acetyl-1-thio-alpha-L-rhamnopyranoside
- Phenyl 2,3,4-Tri-O-acetyl-1-thio-beta-D-xylopyranoside
Uniqueness
Phenyl 2,3,4-Tri-O-acetyl-1-thio-alpha-L-rhamnopyranoside is unique due to its specific acetylation pattern and the presence of a thiophenyl group, which makes it a versatile glycosyl donor in synthetic carbohydrate chemistry. Its structure allows for selective reactions and the formation of stable glycosidic bonds, making it valuable in the synthesis of complex glycoconjugates .
Properties
IUPAC Name |
[(3S,6S)-4,5-diacetyloxy-2-methyl-6-phenylsulfanyloxan-3-yl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O7S/c1-10-15(23-11(2)19)16(24-12(3)20)17(25-13(4)21)18(22-10)26-14-8-6-5-7-9-14/h5-10,15-18H,1-4H3/t10?,15-,16?,17?,18-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPJGKQRQWRZEKO-MAEUDCQOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)SC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1[C@@H](C(C([C@@H](O1)SC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O7S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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